molecular formula C12H11FN2O2 B5866141 N-(4-fluorophenyl)-N'-(2-furylmethyl)urea

N-(4-fluorophenyl)-N'-(2-furylmethyl)urea

Cat. No.: B5866141
M. Wt: 234.23 g/mol
InChI Key: BMADWXFAIIIXJP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(2-furylmethyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and a furylmethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N’-(2-furylmethyl)urea typically involves the reaction of 4-fluoroaniline with 2-furylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(4-fluorophenyl)-N’-(2-furylmethyl)urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: N-(4-fluorophenyl)-N’-(2-furylmethyl)urea can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N’-(2-furylmethyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorophenyl and furylmethyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(4-fluorophenyl)-N’-(2-furylmethyl)urea can be compared with other urea derivatives, such as:

    N-(4-chlorophenyl)-N’-(2-furylmethyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-methylphenyl)-N’-(2-furylmethyl)urea: Contains a methyl group instead of fluorine.

    N-(4-bromophenyl)-N’-(2-furylmethyl)urea: Features a bromine atom in place of fluorine.

The uniqueness of N-(4-fluorophenyl)-N’-(2-furylmethyl)urea lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMADWXFAIIIXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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